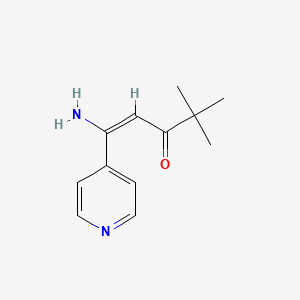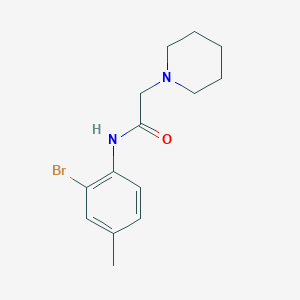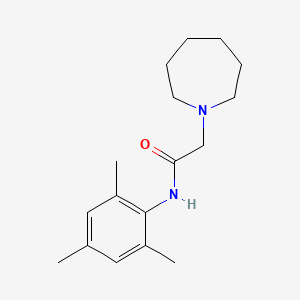![molecular formula C13H13BrN2O2S B5767847 4-bromo-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B5767847.png)
4-bromo-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide is a chemical compound that belongs to the class of sulfonyl amides. It is commonly used in scientific research and has various applications in the field of medicine and biology.
Mécanisme D'action
The mechanism of action of 4-bromo-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide involves the inhibition of carbonic anhydrase IX, which is a zinc-containing enzyme that plays a crucial role in regulating pH in cancer cells. The inhibition of this enzyme leads to a decrease in the production of bicarbonate ions, which are required for the survival and growth of cancer cells. This results in a decrease in tumor growth and has potential therapeutic applications in cancer treatment.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are mainly related to its inhibition of carbonic anhydrase IX. This inhibition leads to a decrease in tumor growth and has potential therapeutic applications in cancer treatment. However, the compound may also have other effects on cellular processes that are yet to be fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-bromo-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide for lab experiments is its specificity for carbonic anhydrase IX. This allows for the selective inhibition of this enzyme and the study of its function in various cellular processes. However, the compound may also have off-target effects on other enzymes and proteins, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the research on 4-bromo-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide. One direction is the development of more selective and potent inhibitors of carbonic anhydrase IX for use in cancer treatment. Another direction is the study of the compound's effects on other cellular processes and its potential applications in other areas of medicine and biology. Additionally, the compound's pharmacokinetics and pharmacodynamics need to be further studied to determine its suitability for clinical use.
Méthodes De Synthèse
The synthesis of 4-bromo-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide involves the reaction of 4-bromo-N-(2-chloroethyl)benzenesulfonamide with pyridine. The reaction is carried out in the presence of a catalyst and under specific temperature and pressure conditions. The resulting product is purified using various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
4-bromo-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide has various applications in scientific research. It is commonly used as a pharmacological tool to study the function of certain proteins and enzymes. It has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in various types of cancer. This inhibition leads to a decrease in tumor growth and has potential therapeutic applications in cancer treatment.
Propriétés
IUPAC Name |
4-bromo-N-(2-pyridin-4-ylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2S/c14-12-1-3-13(4-2-12)19(17,18)16-10-7-11-5-8-15-9-6-11/h1-6,8-9,16H,7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNSXFLOHQPLCEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NCCC2=CC=NC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5767778.png)


![(2-chloro-6-fluorobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5767811.png)
![2-(4-morpholinyl)-5-[(2-thienylcarbonyl)amino]benzoic acid](/img/structure/B5767816.png)


![2,4-dihydrazino-6,6-dimethyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine](/img/structure/B5767837.png)
![N-(4-bromo-3-methylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5767843.png)
![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl cyclopropanecarboxylate](/img/structure/B5767850.png)


